ReACp53 was developed based on insights into the aggregation mechanisms of p53 proteins. It is classified as a peptide inhibitor and has been utilized primarily in cancer research, particularly in studies involving prostate cancer and ovarian cancer. The peptide has been synthesized by various companies, including the Chinese Peptide Company, and was also provided by researchers for experimental purposes .
The synthesis of ReACp53 involves solid-phase peptide synthesis techniques. The peptide is typically synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After synthesis, it is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.
Once synthesized, ReACp53 is lyophilized and can be reconstituted in phosphate-buffered saline at a specific concentration (e.g., 5 mM) for use in experiments. The peptide's efficacy is often tested in various cancer cell lines through assays designed to measure cellular uptake, apoptosis induction, and effects on cell proliferation .
ReACp53 comprises a sequence that includes multiple arginine residues, which enhance its cell permeability, allowing it to effectively penetrate cellular membranes. The structural integrity of the peptide is crucial for its function; thus, studies often utilize techniques like circular dichroism (CD) spectroscopy to assess its conformation in solution.
The molecular weight of ReACp53 is approximately 2,000 Da, and its hydrophilic nature due to the presence of arginine residues aids in solubility and interaction with cellular components .
ReACp53 primarily interacts with mutant p53 proteins within cells, leading to the disaggregation of amyloid-like structures. This action restores the functional capacity of p53 as a transcription factor. Experimental setups often involve treating cancer cell lines with ReACp53 and assessing changes in protein aggregation through techniques such as Western blotting.
In vitro studies have demonstrated that treatment with ReACp53 significantly reduces SDS-resistant aggregates of mutant p53 proteins. This reduction is quantified using immunoprecipitation followed by gel electrophoresis .
ReACp53 operates by binding to mutant p53 aggregates, preventing their formation and promoting disaggregation. This action restores the normal function of p53 in regulating gene expression related to cell cycle arrest and apoptosis.
Research indicates that ReACp53 can induce mitochondrial cell death pathways in cells expressing mutant p53 while simultaneously inhibiting DNA synthesis. This dual action enhances its potential as a therapeutic agent against cancers driven by mutant p53 .
ReACp53 is typically presented as a lyophilized powder that is soluble in aqueous solutions. Its stability can be affected by factors such as temperature and pH; thus, it is usually stored at low temperatures away from light.
The peptide exhibits basic properties due to its high arginine content, making it positively charged at physiological pH. This characteristic facilitates its interaction with negatively charged cellular components .
ReACp53 has significant potential in scientific research, particularly in oncology. Its applications include:
The TP53 gene, encoding the p53 transcription factor, is mutated in >50% of human cancers. Wild-type p53 maintains genomic integrity by orchestrating responses to cellular stress through:
Table 1: Key Tumor-Suppressive Functions of Wild-Type p53
Function | Target Genes | Biological Outcome |
---|---|---|
Cell Cycle Arrest | p21, GADD45, 14-3-3σ | Blocks G1/S and G2/M transition |
Apoptosis | PUMA, BAX, NOXA | Mitochondrial permeabilization |
DNA Repair | DDB2, XPC | Nucleotide excision repair |
Senescence | p16INK4A | Permanent growth arrest |
Loss of these functions due to TP53 mutations enables uncontrolled proliferation, metastasis, and therapy resistance [1] [6].
Missense mutations in p53’s DNA-binding domain (DBD)—particularly at hotspots R175, R248, and R273—promote structural destabilization and amyloid-like aggregation. This leads to:
Loss of Function (LOF):Aggregated p53 cannot translocate to the nucleus or bind DNA, impairing transcription of tumor-suppressive genes [3] [7].
Dominant-Negative (DN) Effect:Mutant p53 co-aggregates with wild-type p53 and paralogs (p63/p73), sequestering them in cytoplasmic inclusions and ablating their function [7] [8].
Gain-of-Function (GOF):Aggregates act as "scaffolds" that dysregulate signaling pathways:
Table 2: Pathological Consequences of Mutant p53 Aggregation
Aggregation Effect | Molecular Mechanism | Oncogenic Outcome |
---|---|---|
Loss of Function (LOF) | Cytoplasmic sequestration; impaired DNA binding | Uncontrolled cell proliferation |
Dominant-Negative (DN) | Co-aggregation with p63/p73 | Abolished apoptosis & DNA repair |
Gain-of-Function (GOF) | HSP70 overexpression; EMT gene dysregulation | Metastasis & chemoresistance |
Biophysically, aggregates exhibit cross-β amyloid fibrils with a steric zipper core (residues 251–258) that propagates aggregation [4] [8].
ReACp53 is a cell-penetrating peptide designed to block the amyloidogenic core of mutant p53. Its development involved:
Identification of Aggregation Nucleus:Residues 251–258 (I-I-T-L-T-I-I-T-L) in p53’s DBD form a β-sheet-rich steric zipper, validated as the primary driver of aggregation [4] [8].
Computational Design:Substitution of isoleucine at position 254 with arginine (I254R) disrupted steric zipper formation. The resulting peptide L-T-R-I-T-L exhibited:
Table 3: ReACp53 Mechanism and Efficacy
Mechanistic Action | Experimental Evidence |
---|---|
Disrupts steric zipper formation | Cryo-EM shows blocked β-sheet stacking [4] |
Dissolves pre-existing aggregates | Loss of PAb240 staining (mutant conformation-specific) [4] |
Restores nuclear p53 localization | Immunofluorescence in HGSOC cells [4] [9] |
Reactivates p53 transcriptional targets | ↑ p21, ↑ MDM2, ↓ Ki67 in xenografts [4] [5] |
In high-grade serous ovarian carcinoma (HGSOC) models, ReACp53:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: